![molecular formula C5H4BrF3N4 B3033080 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine CAS No. 785777-95-9](/img/structure/B3033080.png)
5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine
Overview
Description
The compound "5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine" is a pyrimidine derivative, which is a class of nitrogen-containing heterocyclic compounds. Pyrimidine derivatives are known for their wide range of applications in pharmaceutical and chemical fields due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of various substituted uracils with amines and hydrazines. For instance, reactions of 6-bromomethyl-1,3-dimethyl-5-nitrouracil with hydrazines can yield 6-hydrazonomethyl-1,3-dimethyluracils, which may be related to the synthesis of "5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine" . Additionally, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in pyrimidine synthesis, involves a multi-step process starting from commercially available precursors .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using spectroscopic methods such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) calculations can be employed to optimize the geometric structure and predict vibrational frequencies and chemical shift values .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including ring transformations and denitration reactions, depending on the substituents and reaction conditions. For example, treatment of certain bromomethyl-substituted uracils with hydrazines can lead to the formation of pyrazolones or hydrazonomethyl-uracils . These reactions are crucial for the synthesis of fused-ring pyrimidines and other complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as "5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine," can be studied through computational methods. DFT and Time-Dependent DFT (TD-DFT) can be used to investigate the electronic properties, such as HOMO-LUMO energies, and non-linear optical (NLO) properties. Natural Bond Orbital (NBO) analysis can provide insights into the second-order interaction energies of the molecule . Additionally, the biological activities, such as DNA interaction and antimicrobial properties, can be assessed through experimental methods like agarose gel electrophoresis and minimal inhibitory concentration (MIC) tests .
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives have been extensively studied for their pharmacological potential, showcasing a broad spectrum of biological activities. These activities include anticancer, antiviral, antibacterial, anti-inflammatory, and CNS (central nervous system) effects. The structural diversity and synthetic adaptability of pyrimidine rings allow for the development of numerous biologically active compounds with potential therapeutic applications. For instance, pyrimidine derivatives have shown promise in anti-inflammatory activities, attributed to their inhibitory effects on vital inflammatory mediators (Rashid et al., 2021). Furthermore, pyrimidines have been identified as crucial scaffolds in the synthesis of optical sensors, owing to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications (Jindal & Kaur, 2021).
Pyrimidines in Anti-Alzheimer's Research
Pyrimidine scaffolds have been investigated for their potential in treating Alzheimer's disease. Their non-toxic nature and synthetic feasibility make them attractive candidates for developing therapeutic agents aimed at mitigating neurological disorders. The exploration into anti-Alzheimer's agents highlights the ongoing research to fill the efficacy void in current treatments, with pyrimidine derivatives playing a significant role (Das et al., 2021).
Pyrimidines in Cancer Treatment
The role of pyrimidines in cancer research is notably significant, with compounds like 5-Fluorouracil (5-FU) being used extensively to treat various cancer types. The mechanisms by which fluorinated pyrimidines act, including the inhibition of thymidylate synthase and effects on RNA- and DNA-modifying enzymes, demonstrate the versatility and importance of pyrimidine derivatives in oncology. Recent studies have aimed at enhancing the precision and efficacy of fluorinated pyrimidines in cancer treatment, reflecting the continuous evolution of pyrimidine-based therapeutics (Gmeiner, 2020).
properties
IUPAC Name |
[5-bromo-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N4/c6-2-3(5(7,8)9)11-1-12-4(2)13-10/h1H,10H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEQLSMQKDVMQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)NN)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460246 | |
Record name | 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
785777-95-9 | |
Record name | 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=785777-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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